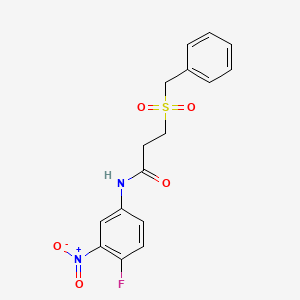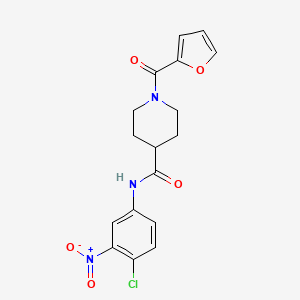
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate: is a complex organic compound with a mouthful of a name! Let’s break it down:
3-Phenyl-1,2-benzoxazol-6-yl: This part of the compound consists of a benzoxazole ring (a five-membered heterocyclic ring containing oxygen and nitrogen) with a phenyl group attached at position 3.
2,1,3-benzothiadiazole-4-sulfonate: Here, we have a 1,2,3-benzothiadiazole core (another heterocyclic ring containing sulfur and nitrogen) with a sulfonate group (SO₃⁻) attached at position 4.
Preparation Methods
The synthetic routes to this compound can vary, but one common approach involves the condensation of appropriate precursors. For example, you can prepare it by reacting 3-phenyl-6-hydroxybenzoxazole with 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide, with a base (such as triethylamine) to facilitate the reaction. The resulting compound can then be isolated and purified.
Industrial production methods may involve large-scale synthesis using similar principles, but optimization for yield, safety, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity: Due to its electron-withdrawing groups (such as the sulfonate), this compound is an excellent acceptor unit. It participates in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications at the phenyl or benzoxazole positions are common.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new materials with desirable electronic properties.
Biology: It may serve as a fluorescent probe or be used in bioconjugation studies.
Medicine: Research into its potential as a drug candidate or diagnostic agent.
Industry: Organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors benefit from its electron-accepting properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For OLEDs, it acts as an electron acceptor, facilitating charge transport and emission. In biological systems, it could interact with specific receptors or enzymes.
Comparison with Similar Compounds
While there are other acceptor units like benzothiadiazoles, the combination of phenyl-benzoxazole and sulfonate groups in this compound makes it unique. Similar compounds include derivatives with variations in substituents or core structures.
Properties
Molecular Formula |
C19H11N3O4S2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 2,1,3-benzothiadiazole-4-sulfonate |
InChI |
InChI=1S/C19H11N3O4S2/c23-28(24,17-8-4-7-15-19(17)22-27-21-15)26-13-9-10-14-16(11-13)25-20-18(14)12-5-2-1-3-6-12/h1-11H |
InChI Key |
GXFSVYMUNBPUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11010965.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010975.png)
![N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11010981.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B11010983.png)
![2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010985.png)
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide](/img/structure/B11010986.png)
![ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11010991.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11010994.png)
![trans-4-[({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010999.png)
![4-({4-[(Tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate](/img/structure/B11011008.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11011012.png)
![methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11011015.png)
